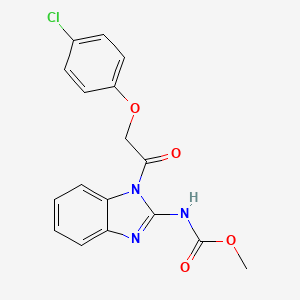

![molecular formula C26H24N2O4 B1238302 2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1238302.png)

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ONO-1301 is a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity. It has been developed to mimic the effects of prostacyclin, a compound known for its vasodilatory, antiplatelet, and bronchodilatory properties. Unlike prostacyclin, ONO-1301 does not possess a five-membered ring or allylic alcohol in its molecular structure, making it more biologically and chemically stable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ONO-1301 is synthesized through a series of chemical reactions that involve the incorporation of a 3-pyridin moiety and a carboxylic acid group. The preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres involves the oil-in-water emulsion/solvent evaporation method. This method ensures a sustained release of the compound over a period of about three weeks .

Industrial Production Methods: In industrial settings, ONO-1301 is produced by polymerizing the compound with poly-lactic and glycolic acid. The molecular weight of the polymer, the ratio of lactic to glycolic acid, and the particle size are adjusted to achieve the desired release profile .

Analyse Des Réactions Chimiques

Types of Reactions: ONO-1301 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a cytokine inducer and can initiate tissue repair in a variety of diseases .

Common Reagents and Conditions: Common reagents used in the reactions involving ONO-1301 include phosphate-buffered saline and ethanol. The reactions are typically carried out at physiological pH and temperature conditions .

Major Products Formed: The major products formed from the reactions involving ONO-1301 include endogenous prostaglandin I2 and prostaglandin E2. These products play a key role in the compound’s therapeutic effects .

Applications De Recherche Scientifique

ONO-1301 has a wide range of scientific research applications. It has been shown to improve pulmonary hypertension, pulmonary fibrosis, and cardiac infarction. Additionally, ONO-1301 has demonstrated neuroprotective effects in models of brain ischemia and has been used to treat nerve conduction velocity disorders in diabetic rats . The compound also shows promise in treating liver inflammation and fibrosis in non-alcoholic steatohepatitis model mice .

Mécanisme D'action

ONO-1301 exerts its effects by binding to the prostaglandin I2 receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the upregulation of hepatocyte growth factor and vascular endothelial growth factor, which contribute to tissue repair and angiogenesis . The compound also inhibits thromboxane synthase, reducing the production of thromboxane A2 and thereby exerting antiplatelet effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to ONO-1301 include other prostacyclin agonists such as beraprost sodium and iloprost. These compounds also mimic the effects of prostacyclin but differ in their molecular structures and stability .

Uniqueness: ONO-1301 is unique in its long-acting nature and its ability to inhibit thromboxane synthase. Unlike other prostacyclin agonists, ONO-1301 does not possess a five-membered ring or allylic alcohol, making it more stable and effective in various therapeutic applications .

Propriétés

Formule moléculaire |

C26H24N2O4 |

|---|---|

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+ |

Clé InChI |

WBBLIRPKRKYMTD-BYCLXTJYSA-N |

SMILES isomérique |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |

SMILES canonique |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |

Synonymes |

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)

![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)